Field: Organic Chemistry
Application: 3-Hydroxy-4-iodobenzaldehyde is used as a starting material in the synthesis of various organic compounds
Method: The specific methods of application or experimental procedures would depend on the particular synthesis being performed. .
Field: Proteomics
Application: 3-Hydroxy-4-iodobenzaldehyde is used as a specialty product in proteomics research.
Method: The specific methods of application or experimental procedures would depend on the particular proteomics experiment being performed.
Results: The outcomes of these experiments can provide valuable insights into protein structure and function.
Field: Organic Chemistry
Application: 3-Hydroxy-4-iodobenzaldehyde participates in Suzuki–Miyaura coupling reaction to produce Metal–Organic Framework catalyst.
Results: The outcome of this reaction is the formation of a Metal–Organic Framework catalyst.
Application: 3-Hydroxy-4-iodobenzaldehyde may be used as a starting material in the preparation of 3-iodocinnamic acid
Method: The specific methods of application or experimental procedures would depend on the particular synthesis being performed
Field: Surface Chemistry
Application: 3-Hydroxy-4-iodobenzaldehyde can be used in the preparation of benzaldimine monolayers.
3-Hydroxy-4-iodobenzaldehyde is an organic compound with the molecular formula C₇H₅IO₂ and a molecular weight of 248.02 g/mol. It is characterized by the presence of a hydroxyl group (-OH) and an aldehyde group (-CHO) on a benzene ring, along with an iodine atom. The compound is identified by its CAS number 135242-71-6 and has a melting point range of 128-130 °C, indicating its solid state at room temperature .
Research indicates that 3-Hydroxy-4-iodobenzaldehyde exhibits biological activities that may include:
The synthesis of 3-Hydroxy-4-iodobenzaldehyde can be achieved through several methods, with one common route involving the iodination of 3-hydroxybenzaldehyde. A typical procedure includes:
3-Hydroxy-4-iodobenzaldehyde finds applications in various fields:
Several compounds share structural similarities with 3-Hydroxy-4-iodobenzaldehyde. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
4-Hydroxy-3-iodobenzaldehyde | 60032-63-5 | 0.90 |
3-Iodo-4-hydroxybenzaldehyde | 60032-63-5 | 0.90 |
2-Hydroxy-5-iodobenzaldehyde | 2314-37-6 | 0.85 |
4-Iodophenol | 6767-04-4 | 0.88 |
Iodinated salicylaldehyde | 1761-62-2 | 0.90 |
Uniqueness: What sets 3-Hydroxy-4-iodobenzaldehyde apart from these similar compounds is its specific arrangement of functional groups which may contribute to distinct biological activities and reactivity patterns compared to its analogs.
Irritant